![molecular formula C17H23NO3 B5628247 (3R*,4R*)-3-cyclopropyl-1-(4-methoxy-3-methylbenzoyl)-4-methyl-3-pyrrolidinol](/img/structure/B5628247.png)
(3R*,4R*)-3-cyclopropyl-1-(4-methoxy-3-methylbenzoyl)-4-methyl-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves asymmetric 1,3-dipolar cycloaddition reactions, as seen in the practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound. This method provides a useful intermediate for synthesizing various bioactive molecules, highlighting the importance of efficient synthetic pathways in obtaining these compounds with high yields and purity (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The molecular and crystal structures of cognition activators similar to our compound of interest have been determined through X-ray analysis, theoretical calculations, and high-field NMR spectroscopy. These studies reveal conformational features and intermolecular interactions, providing insights into the molecule's structural behavior in different states (Amato, Bandoli, Djedaïni, Dolmella, Grassi, & Pappalardo, 1990).
Chemical Reactions and Properties
Compounds with the pyrrolidinol structure can undergo various chemical reactions, including cyclocondensations and substitutions, to generate new molecular entities with distinct properties. These reactions facilitate the exploration of the molecule's chemical behavior and its potential as a building block for more complex derivatives (Flores, Flores, Oliveira, Pizzuti, Siqueira da Silva, Martins, & Bonacorso, 2008).
properties
IUPAC Name |
[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(4-methoxy-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11-8-13(4-7-15(11)21-3)16(19)18-9-12(2)17(20,10-18)14-5-6-14/h4,7-8,12,14,20H,5-6,9-10H2,1-3H3/t12-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRQFIDJBOVGAG-PXAZEXFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-1-(4-methoxy-3-methylbenzoyl)-4-methyl-3-pyrrolidinol |
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